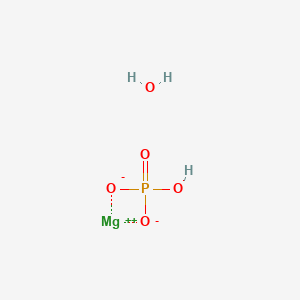

Magnesium phosphate, dibasic

Description

Properties

Molecular Formula |

H3MgO5P |

|---|---|

Molecular Weight |

138.3 g/mol |

IUPAC Name |

magnesium;hydrogen phosphate;hydrate |

InChI |

InChI=1S/Mg.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+2;;/p-2 |

InChI Key |

MSVHHPWGDJNREX-UHFFFAOYSA-L |

Canonical SMILES |

O.OP(=O)([O-])[O-].[Mg+2] |

Synonyms |

magnesium hydrogen phosphate magnesium orthophosphate magnesium phosphate magnesium phosphate (1:1) magnesium phosphate (2:1) magnesium phosphate (2:3) magnesium phosphate (USP) magnesium phosphate, dibasic magnesium phosphate, monobasic magnesium phosphate, tribasic magnesium phosphate, tribasic, pentahydrate newberyite newberyte trimagnesium orthophosphate |

Origin of Product |

United States |

Scientific Research Applications

Food Industry

Role as a Food Additive

- Stabilizer and Emulsifier : Magnesium phosphate dibasic is commonly used in processed foods to enhance texture and extend shelf life. It serves as an emulsifying agent that helps blend ingredients that typically do not mix well, such as oil and water.

- Nutritional Supplement : It is often included in dietary supplements due to its bioavailable magnesium content, which is vital for metabolic functions and bone health.

| Application | Function | Benefits |

|---|---|---|

| Food Additive | Stabilizer & Emulsifier | Enhances texture & shelf life |

| Nutritional Supplement | Source of Magnesium | Supports bone health & metabolism |

Pharmaceuticals

Use in Drug Formulations

- Excipient : In pharmaceutical formulations, magnesium phosphate dibasic acts as an excipient that aids in the controlled release of active ingredients. This property enhances the efficacy of medications by ensuring a steady release of the drug into the bloodstream.

- Bone Health : It is utilized in dietary supplements aimed at improving bone density and overall skeletal health, especially beneficial for populations at risk of osteoporosis.

Agriculture

Fertilizer Component

- Nutrient Source : As a fertilizer additive, magnesium phosphate dibasic provides essential nutrients—magnesium and phosphorus—that are crucial for plant growth. Its incorporation into fertilizers promotes healthy crop yields.

| Fertilizer Type | Nutrients Provided | Impact on Growth |

|---|---|---|

| Agricultural Fertilizer | Magnesium & Phosphorus | Enhances plant growth & yield |

Cosmetics

In Personal Care Products

- Thickening Agent : In cosmetic formulations, magnesium phosphate dibasic functions as a thickening agent that improves the texture and stability of lotions and creams.

Animal Feed

Mineral Supplement

- Livestock Nutrition : It is added to animal feed to ensure adequate intake of magnesium and phosphorus, essential for maintaining optimal health and productivity in livestock.

Materials Science

Cement and Ceramics

- Construction Materials : Magnesium phosphate dibasic is increasingly being used in the formulation of magnesium phosphate cements (MPCs), which are gaining popularity as bone void fillers due to their excellent biocompatibility and mechanical properties.

Case Study: Magnesium Phosphate Cements

Recent studies have highlighted the effectiveness of magnesium phosphate cements in orthopedic applications. A study demonstrated that MPCs exhibit superior mechanical strength and setting times compared to traditional calcium-based cements, making them suitable for use in bone repair and regeneration.

| Property | Traditional Cements | Magnesium Phosphate Cements |

|---|---|---|

| Setting Time | Longer | Shorter |

| Mechanical Strength | Moderate | High |

| Biocompatibility | Moderate | High |

Chemical Reactions Analysis

Reaction with Hydrochloric Acid

MgHPO₄ reacts with HCl to form magnesium chloride and phosphoric acid:

MgHPO₄ + 2HCl → MgCl₂ + H₃PO₄

Reaction with Sodium Hydroxide

In alkaline conditions, MgHPO₄ forms magnesium hydroxide and sodium phosphate:

MgHPO₄ + 2NaOH → Mg(OH)₂ + Na₂HPO₄

Thermal Decomposition

Upon heating, MgHPO₄·3H₂O undergoes dehydration and decomposition:

-

Loss of water (25–200°C):

MgHPO₄·3H₂O → MgHPO₄ + 3H₂O -

Formation of pyrophosphate (>500°C):

2MgHPO₄ → Mg₂P₂O₇ + H₂O

Data Table: Thermal Properties

| Property | Value | Source |

|---|---|---|

| Decomposition temperature | 550°C | |

| Loss on ignition (800°C) | 29–36% | |

| Final product | Mg₂P₂O₇ |

Nutritional Supplements

-

Used as a magnesium source in infant formulas and sports nutrition (E343) .

-

Complies with FCC purity standards: ≥96% Mg₂P₂O₇, ≤4 mg/kg lead, ≤3 mg/kg arsenic .

Biomedical Materials

Comparison with Similar Compounds

Comparison with Similar Compounds

Other Magnesium Phosphates

| Property | Magnesium Phosphate, Dibasic | Magnesium Phosphate, Tribasic | Magnesium Phosphate, Monobasic |

|---|---|---|---|

| Chemical Formula | MgHPO₄·3H₂O | Mg₃(PO₄)₂ | Mg(H₂PO₄)₂ |

| Solubility (Water) | 0.25 g/100 mL (20°C) | Insoluble | Highly soluble |

| pH (1% Solution) | ~8.0 | ~9.5 | ~4.0 |

| Primary Uses | Food additive, bone health | Antacid, slow-release fertilizer | Germination stimulant, acidic buffers |

| Safety Profile | GRAS, low toxicity | GRAS, moderate alkalinity | Limited use due to acidity |

- Tribasic Magnesium Phosphate : Used as an antacid (1 g oral doses) due to its alkaline pH, contrasting with dibasic’s neutral-basic pH suitable for dietary supplements .

- Monobasic Magnesium Phosphate: Acts as a germination stimulant in plant studies but is avoided in human consumption due to its acidic nature .

Calcium Phosphates (Dibasic and Tribasic)

| Property | This compound | Calcium Phosphate, Dibasic (CaHPO₄) | Calcium Phosphate, Tribasic (Ca₃(PO₄)₂) |

|---|---|---|---|

| Bioavailability | High Mg²⁺ release | High Ca²⁺ release | Low solubility, slow Ca²⁺ release |

| Dissolution Rate | Moderate (75% in 65 min) | Fast (>95% in 20 min) | Slow (<50% in 60 min) |

| Clinical Impact | Kidney calcium retention (40x higher vs. other salts in rats) | Rapid iodide release in thyroid therapy | Bone graft material due to stability |

| Applications | Laxative, orthopedic coatings | Thyroid uptake enhancer, excipient | Dental implants, osteoporosis treatment |

- Calcium Phosphate, Dibasic : In thyroid therapy, sodium phosphate dibasic formulations release >95% iodide in 20 minutes, outperforming magnesium phosphate dibasic (75% in 65 min) . However, magnesium phosphate dibasic caused 40-fold higher kidney calcium accumulation in rats compared to calcium phosphate dibasic .

Potassium Phosphates (Dibasic and Monobasic)

| Property | This compound | Potassium Phosphate, Dibasic (K₂HPO₄) | Potassium Phosphate, Monobasic (KH₂PO₄) |

|---|---|---|---|

| Solubility | 0.25 g/100 mL | 167 g/100 mL | 22.6 g/100 mL |

| pH Buffering | Neutral (pH ~8.0) | Alkaline (pH ~9.0) | Acidic (pH ~4.5) |

| Role in Formulations | Nutrient supplement | Fluoride counterion in radiopharmaceuticals | Acidic buffer in cell culture media |

| Toxicity | Low | Low | Moderate (high doses cause hyperkalemia) |

- Potassium Phosphate, Dibasic : Preferred in radiopharmaceuticals for neutralizing acidic precursors, whereas magnesium phosphate dibasic lacks this utility due to lower solubility .

Orthopedic Biomaterials

| Property | This compound | Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) | Calcium Magnesium Phosphate (CaMgP) |

|---|---|---|---|

| Biodegradability | High | Low | Moderate |

| Compressive Strength | 30–50 MPa | 100–150 MPa | 60–80 MPa |

| Cytocompatibility | Non-cytotoxic | Excellent | Moderate |

| Clinical Use | Bone void fillers | Dental implants | Load-bearing scaffolds |

- Magnesium phosphate dibasic degrades faster than hydroxyapatite, releasing Mg²⁺ ions that promote osteogenesis, but its lower mechanical strength limits use in load-bearing applications .

Key Research Findings

Biomedical Applications : Magnesium phosphate dibasic coatings on magnesium alloys reduce corrosion rates by 60% compared to uncoated surfaces, enhancing biocompatibility .

Environmental Impact : Phosphate leaching from magnesium phosphate cements is 20% lower than calcium phosphate cements, reducing eutrophication risks .

Preparation Methods

Simultaneous Reactant Addition Process

The simultaneous addition method (US3433586A) revolutionizes traditional precipitation techniques by introducing three components concurrently into a reactor:

-

A magnesium salt solution (e.g., MgCl₂ or Mg(NO₃)₂)

-

Phosphoric acid (H₃PO₄) or alkali metal monophosphate

Key Reaction Parameters:

-

pH Range: 2.5–6.5, optimized to control crystal morphology.

-

Temperature: 20–80°C, with lower temperatures (20–30°C) favoring finer particles (<40 μm).

-

Impurity Control: Solutions must contain <0.01% transition metals (Fe, Co, Ni) to ensure whiteness >99%.

Mechanism:

The reaction proceeds via:

Simultaneous mixing avoids intermediate precipitation steps, reducing reactor volume and eliminating post-synthesis grinding.

Grain Size Modulation:

-

Fine Crystals (pH 4.9–5.1): >99% of particles <40 μm, ideal for toothpaste abrasives.

-

Coarse Crystals (pH 3.7–3.9): 65–85% of particles >40 μm, suitable for slow-release fertilizers.

Table 1: Grain Size Distribution vs. Reaction Conditions

Stepwise Precipitation with Potassium Chloride

The stepwise method (US4217333A) produces dibasic magnesium phosphate as an intermediate in potassium magnesium phosphate synthesis. This approach emphasizes kinetic control to suppress tribasic phosphate (Mg₃(PO₄)₂) formation.

Procedure:

-

Acidic Phosphate Solution Preparation: 20–167 g P₂O₅ per 1000 g H₂O.

-

Initial Alkaline Addition: MgO or MgCO₃ added to convert H₃PO₄ to MgHPO₄.

-

Potassium Chloride Saturation: KCl concentration near saturation to favor MgHPO₄ stability.

-

Final Alkaline Addition: Gradual MgO introduction to complete conversion.

Critical Factors:

-

pH <9: Prevents Mg₃(PO₄)₂ formation.

-

Temperature <40°C: Maintains hexahydrate structure.

-

Ionic Strength: High KCl concentration shifts equilibrium toward MgHPO₄.

Table 2: Comparative Analysis of Synthesis Methods

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Impurity Management

-

Feedstock Purity: MgCl₂/Mg(NO₃)₂ solutions require <0.01% Fe, Co, Ni to meet cosmetic-grade standards.

-

Washing Protocols: Countercurrent washing reduces soluble salts (e.g., NaNO₃) to <0.1%.

Table 3: Typical Product Specifications

Advanced Characterization Techniques

Colorimetry

Emerging Applications and Process Innovations

Recent advances focus on nanocrystalline MgHPO₄·3H₂O for drug delivery systems. By modifying the simultaneous addition process to include surfactants (e.g., sodium dodecyl sulfate), researchers achieve particles <100 nm with enhanced bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for magnesium phosphate dibasic (MgHPO₄·3H₂O), and how do reaction conditions influence crystallinity?

- Methodology : Magnesium phosphate dibasic (newberyite) is typically synthesized via wet chemical precipitation. A common approach involves mixing magnesium nitrate (Mg(NO₃)₂) with sodium phosphate dibasic (Na₂HPO₄) in aqueous solution at controlled pH (5–7). Reaction temperature (e.g., 25–80°C) and aging time (1–24 hours) significantly affect crystallinity and phase purity. For instance, higher temperatures (≥60°C) favor the formation of well-defined newberyite crystals, as confirmed by XRD . Adjusting the Mg/P molar ratio (1:1 to 1:2) can mitigate impurities like struvite (MgNH₄PO₄·6H₂O).

Q. How is magnesium phosphate dibasic characterized in terms of phase purity and structural properties?

- Methodology : X-ray diffraction (XRD) is critical for phase identification, with newberyite peaks (e.g., 2θ = 20.5°, 26.7°) distinguishable from substrate interference (e.g., steel at 44.76°) . Thermogravimetric analysis (TGA) confirms hydration states by tracking mass loss at 100–200°C (dehydration) and 300–400°C (dehydroxylation). Scanning electron microscopy (SEM) reveals morphology (e.g., plate-like crystals for newberyite), while Fourier-transform infrared spectroscopy (FTIR) identifies PO₄³⁻ vibrational bands (~1050 cm⁻¹) .

Q. What are the primary applications of magnesium phosphate dibasic in biomedical or materials science research?

- Methodology : In coatings, MgHPO₄·3H₂O is evaluated for corrosion resistance on metal substrates using electrochemical impedance spectroscopy (EIS) and polarization tests . For biomedical uses, in vitro assays (e.g., simulated body fluid immersion) assess bioactivity by monitoring hydroxyapatite formation. Its role in buffered solutions (e.g., artificial saliva) requires pH stability testing with dibasic phosphate salts .

Q. How should researchers handle and store magnesium phosphate dibasic to prevent hydration state changes?

- Methodology : Store trihydrate forms (MgHPO₄·3H₂O) in airtight containers at ≤25°C and 40–60% relative humidity to avoid deliquescence. For anhydrous forms, desiccators with silica gel are essential. Hydration state verification via Karl Fischer titration or TGA is recommended before critical experiments .

Advanced Research Questions

Q. What factors govern the adhesion and corrosion resistance of magnesium phosphate dibasic coatings on metallic substrates?

- Methodology : Optimize phosphating parameters:

- Time/Temperature : Longer durations (30–60 minutes) and higher temperatures (70–90°C) enhance coating density but may induce cracking.

- Pre-treatment : Acid etching (e.g., HCl) improves substrate-coating adhesion by increasing surface roughness.

- Additives : Incorporation of Zn²+ or Ca²+ ions modifies coating porosity and corrosion resistance, validated by salt spray testing (ASTM B117) and EIS .

Q. How can researchers resolve discrepancies in XRD data when analyzing magnesium phosphate dibasic mixed with substrate materials?

- Methodology : Use Rietveld refinement to deconvolute overlapping peaks (e.g., substrate Fe at 2θ = 44.76° vs. newberyite). Pair XRD with energy-dispersive X-ray spectroscopy (EDS) to map elemental distribution and exclude contamination. Synchrotron-based XRD enhances resolution for low-crystallinity phases .

Q. What are the thermodynamic stability limits of magnesium phosphate dibasic under varying pH and ionic strength conditions?

- Methodology : Conduct solubility experiments in buffered solutions (pH 4–9) using ion-selective electrodes to measure Mg²+ and PO₄³⁻ concentrations. Construct phase diagrams via computational tools (e.g., PHREEQC) to predict stability fields. High ionic strength (e.g., 0.15 M NaCl) accelerates phase transformation to more stable phases like bobierrite (Mg₃(PO₄)₂·8H₂O) .

Q. How do in vitro and in vivo degradation rates of magnesium phosphate dibasic compare, and what models are appropriate for predictive analysis?

- Methodology : In vitro degradation is assessed in Tris-HCl or simulated body fluid (SBF) at 37°C, monitoring mass loss and ion release via ICP-OES. For in vivo correlation, murine subcutaneous implantation models paired with micro-CT tracking of resorption rates are used. Adjust degradation kinetics by doping with Sr²+ or CO₃²− to match bone remodeling timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.